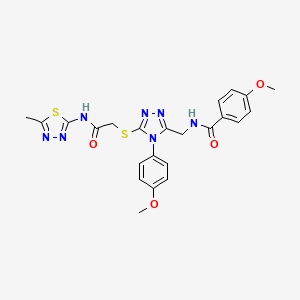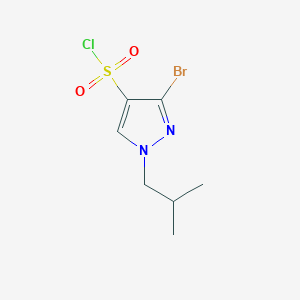
3-Bromo-1-isobutyl-1h-pyrazole-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride: is an organic compound characterized by the presence of a bromine atom, an isobutyl group, and a sulfonyl chloride group attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride typically involves the bromination of 1-isobutyl-1H-pyrazole-4-sulfonyl chloride. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient brominating agents and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in 3-Bromo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The bromine atom and the pyrazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols can be used under basic or neutral conditions to replace the sulfonyl chloride group.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the pyrazole ring.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the bromine atom or other functional groups.
Major Products Formed:
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
Oxidized Pyrazole Derivatives: Resulting from oxidation reactions.
Reduced Pyrazole Derivatives: Obtained from reduction reactions.
科学的研究の応用
Chemistry: 3-Bromo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds. It serves as a precursor for various functionalized pyrazole derivatives.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound finds applications in the development of agrochemicals, dyes, and other industrial chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.
作用機序
The mechanism of action of 3-Bromo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride depends on its specific application and the target molecule. In general, the sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with biological targets. The bromine atom and pyrazole ring may also interact with molecular targets through various non-covalent interactions, influencing the compound’s biological activity.
類似化合物との比較
- 3-Bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride
- 3-Bromo-1-ethyl-1H-pyrazole-4-sulfonyl chloride
- 3-Bromo-1-propyl-1H-pyrazole-4-sulfonyl chloride
Uniqueness: 3-Bromo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the isobutyl group, which can influence its reactivity and biological activity compared to other similar compounds. The isobutyl group may provide steric hindrance or electronic effects that alter the compound’s interaction with other molecules, making it a valuable intermediate in the synthesis of specialized derivatives.
特性
IUPAC Name |
3-bromo-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrClN2O2S/c1-5(2)3-11-4-6(7(8)10-11)14(9,12)13/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYMVDOGYFCUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)Br)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[[(1,1-Dioxothiolan-3-yl)-prop-2-ynylamino]methyl]-N-methyl-N-propan-2-ylpyridin-2-amine](/img/structure/B2662237.png)
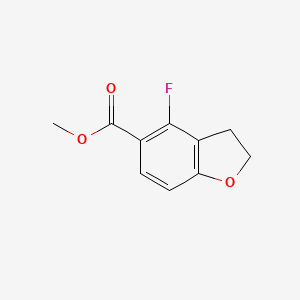
![1-phenyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine](/img/structure/B2662239.png)
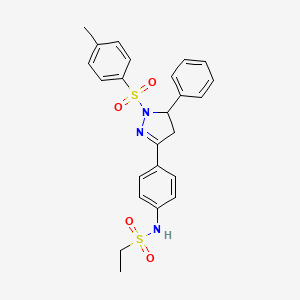
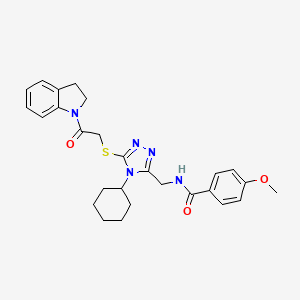
![5-[Cyano(5-fluoropentyl)amino]-2-fluorobenzonitrile](/img/structure/B2662242.png)
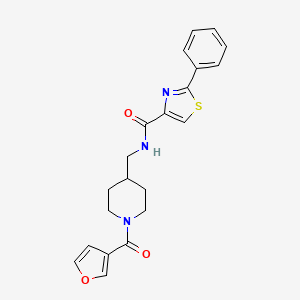
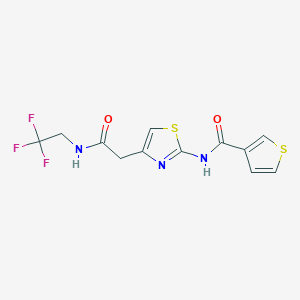


![3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate](/img/structure/B2662251.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2662253.png)
![N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2662254.png)
